4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine derivatives, such as 4-Pyrrolidinylpyridine and 4-Pyridylnicotinamide , are of significant interest in the field of chemistry due to their unique properties and potential applications. They often serve as key components in various chemical reactions and have been used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and varies depending on the specific compound. For instance, the synthesis of pyridines can involve the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Other methods include the use of palladium-catalyzed processes .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. For example, the molecule of 4-Pyrrolidinylpyridine consists of a pyrrolidinyl group attached via N to the 4-position of pyridine .
Chemical Reactions Analysis
Pyridine derivatives are involved in a variety of chemical reactions. For instance, they can undergo reactions with carbonyl compounds to furnish dihydrofuran derivatives . They can also participate in cross-coupling reactions with aryl bromides .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary. For example, 4-Pyrrolidinylpyridine is a white solid and has a pKa value of 9.58, making it more basic than dimethylaminopyridine .
Scientific Research Applications
P2X7 Receptor Antagonism
A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives, including compounds similar in structure to 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been identified as potent P2X7 receptor antagonists. This research led to the identification of a specific compound with significant oral bioavailability, low to moderate clearance, and acceptable safety margins in rats. The compound also exhibited a unique cytochrome P450 (CYP) profile, showing regioselective inhibition of midazolam CYP3A metabolism (Swanson et al., 2016).
VEGFR-2 Kinase Inhibition
A novel class of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones was identified as potent VEGFR-2 kinase inhibitors. This research involved the synthesis and evaluation of various (4,5,6,7-tetrahydro-imidazo[5,4-c]pyridin-2-yl)-acetic acid ethyl esters for their inhibitory activity on VEGFR-2 kinase, highlighting the therapeutic potential of these compounds in cancer treatment (Han et al., 2012).
Crystallographic Analysis
The crystallographic analysis of related imidazo[4,5-c]pyridine derivatives has contributed significantly to understanding the structural basis of their biological activity. For instance, the study of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate provided insights into the molecular conformation and crystal packing, which is crucial for designing compounds with optimized pharmacokinetic properties (Hjouji et al., 2016).
Vibrational Spectroscopy and Molecular Structure
Studies on the molecular structure and vibrational spectroscopy of imidazo[4,5-c]pyridine derivatives, including DFT quantum chemical calculations and XRD studies, have provided valuable insights into the electronic structure and potential energy distribution. This research aids in understanding the physicochemical properties of these compounds, which is vital for their application in drug design (Lorenc et al., 2008).
Anti-Tuberculosis Activity
One-pot synthesis of imidazo[4,5-b]pyridines, also related to 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, has shown promise as novel therapeutic agents against M. tuberculosis. This research focused on the inhibitors of Lumazine synthase, revealing several compounds with significant in vitro anti-tubercular activity, offering a new avenue for tuberculosis treatment (Harer & Bhatia, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-4-12-5-2-8(1)10-11-9(3-6-13-10)14-7-15-11/h1-2,4-5,7,10,13H,3,6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBFZHROWYDVOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585887 |
Source
|
Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
CAS RN |
7271-08-1 |
Source
|
Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.